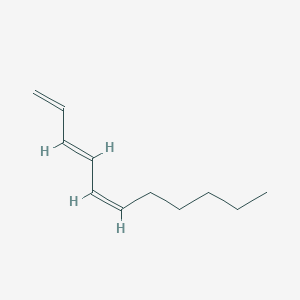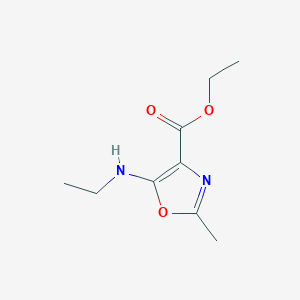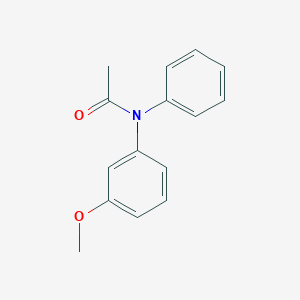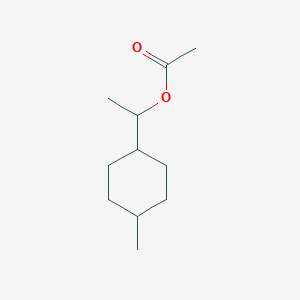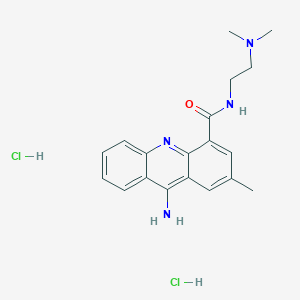![molecular formula C9H12O2 B010893 Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) CAS No. 108510-32-3](/img/structure/B10893.png)
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), also known as TCOCA, is a cyclic carboxylic acid that has been of great interest to the scientific community due to its potential therapeutic applications. TCOCA is a stereoisomer of tricyclo[3.1.1.12,4]octane-3-carboxylic acid, which is a bicyclic compound that has been found to possess anti-inflammatory and analgesic properties. In
Scientific Research Applications
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. Studies have shown that Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Mechanism Of Action
The mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the glutamatergic system. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines involved in the inflammatory response. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical And Physiological Effects
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Advantages And Limitations For Lab Experiments
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). One area of interest is the development of more potent and selective Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) analogs. Another area of interest is the investigation of the potential therapeutic applications of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in human diseases, such as chronic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) and its effects on the glutamatergic system.
Synthesis Methods
The synthesis of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been described in several studies. One of the most commonly used methods involves the reaction of tricyclo[3.1.1.12,4]oct-6-ene-3,4-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Other methods involve the use of different reagents and solvents, but the overall process remains similar.
properties
CAS RN |
108510-32-3 |
|---|---|
Product Name |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.1.1.12,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11) |
InChI Key |
KVSJWBMYIVDGOY-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3CC2C3C(=O)O |
Canonical SMILES |
C1C2CC1C3CC2C3C(=O)O |
synonyms |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







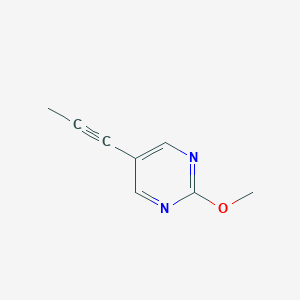
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

